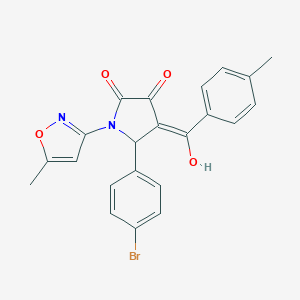![molecular formula C17H21N3O4S B265516 N-(2,5-dimethoxyphenyl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B265516.png)
N-(2,5-dimethoxyphenyl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethoxyphenyl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide, also known as DPA-714, is a small molecule drug that has gained significant attention in the field of neuroscience research. It is a selective ligand for the translocator protein (TSPO), which is present in high concentrations in the brain, particularly in microglia and astrocytes. In recent years, DPA-714 has emerged as a promising tool for studying neuroinflammation, neurodegeneration, and other neurological disorders.
作用机制
N-(2,5-dimethoxyphenyl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide binds selectively to TSPO, which is upregulated in response to neuroinflammation. TSPO is involved in the regulation of mitochondrial function and steroidogenesis, and its activation can modulate the immune response and promote neuroprotection. N-(2,5-dimethoxyphenyl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide has been shown to reduce neuroinflammation and promote neuronal survival by modulating the activity of microglia and astrocytes.
Biochemical and Physiological Effects:
N-(2,5-dimethoxyphenyl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide has been shown to have several biochemical and physiological effects in the brain. It can reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and increase the production of anti-inflammatory cytokines, such as interleukin-10. N-(2,5-dimethoxyphenyl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide can also promote the survival of neurons and enhance the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
实验室实验的优点和局限性
One of the main advantages of using N-(2,5-dimethoxyphenyl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide in lab experiments is its high selectivity for TSPO, which allows for specific targeting of microglia and astrocytes. It is also relatively easy to synthesize and has low toxicity. However, one limitation of using N-(2,5-dimethoxyphenyl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide is its relatively low affinity for TSPO, which can limit its effectiveness in certain experiments. Additionally, the use of N-(2,5-dimethoxyphenyl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide in animal studies can be complicated by its poor solubility and bioavailability.
未来方向
There are several future directions for research on N-(2,5-dimethoxyphenyl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide. One area of interest is the development of more potent and selective TSPO ligands, which could have greater therapeutic potential for neurological disorders. Another direction is the exploration of the role of TSPO in other physiological processes, such as steroidogenesis and apoptosis. Additionally, there is a need for further studies to elucidate the mechanisms underlying the neuroprotective and anti-inflammatory effects of N-(2,5-dimethoxyphenyl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide, and to test its potential as a therapeutic agent in animal models of neurological disorders.
合成方法
The synthesis of N-(2,5-dimethoxyphenyl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide involves several steps, starting with the reaction between 2,5-dimethoxybenzaldehyde and ethyl acetoacetate to form 2,5-dimethoxyphenyl-ethylidene-acetate. This intermediate is then reacted with thiosemicarbazide to form the corresponding thiosemicarbazone. The thiosemicarbazone is then reacted with propyl isocyanate to form N-(2,5-dimethoxyphenyl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide.
科学研究应用
N-(2,5-dimethoxyphenyl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide has been extensively used in scientific research to study various neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury. It has been shown to have anti-inflammatory and neuroprotective effects, and can modulate the immune response in the brain. N-(2,5-dimethoxyphenyl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide has also been used to study the role of TSPO in neuroinflammation, and its potential as a therapeutic target for neurological disorders.
属性
产品名称 |
N-(2,5-dimethoxyphenyl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide |
|---|---|
分子式 |
C17H21N3O4S |
分子量 |
363.4 g/mol |
IUPAC 名称 |
N-(2,5-dimethoxyphenyl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H21N3O4S/c1-4-5-11-8-15(21)20-17(18-11)25-10-16(22)19-13-9-12(23-2)6-7-14(13)24-3/h6-9H,4-5,10H2,1-3H3,(H,19,22)(H,18,20,21) |
InChI 键 |
DTTDZYJFWRCSFP-UHFFFAOYSA-N |
手性 SMILES |
CCCC1=CC(=O)N=C(N1)SCC(=O)NC2=C(C=CC(=C2)OC)OC |
SMILES |
CCCC1=CC(=O)N=C(N1)SCC(=O)NC2=C(C=CC(=C2)OC)OC |
规范 SMILES |
CCCC1=CC(=O)N=C(N1)SCC(=O)NC2=C(C=CC(=C2)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(E)-{1-[2-(dimethylammonio)ethyl]-4,5-dioxo-2-[3-(prop-2-en-1-yloxy)phenyl]pyrrolidin-3-ylidene}(4-methylphenyl)methanolate](/img/structure/B265438.png)
![(E)-(4-chlorophenyl){4,5-dioxo-2-[3-(prop-2-en-1-yloxy)phenyl]-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene}methanolate](/img/structure/B265441.png)
![5-[3-(allyloxy)phenyl]-4-(4-chlorobenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265442.png)
![(E)-(4-chlorophenyl){1-[3-(dimethylammonio)propyl]-4,5-dioxo-2-(3-propoxyphenyl)pyrrolidin-3-ylidene}methanolate](/img/structure/B265444.png)
![(E)-[1-[2-(dimethylazaniumyl)ethyl]-4,5-dioxo-2-(3-prop-2-enoxyphenyl)pyrrolidin-3-ylidene]-phenylmethanolate](/img/structure/B265448.png)

![methyl 4-[(3E)-3-[(4-ethoxyphenyl)(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-4,5-dioxopyrrolidin-2-yl]benzoate](/img/structure/B265458.png)


![4-[4-(allyloxy)benzoyl]-5-(4-bromophenyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265465.png)
![4-[4-(allyloxy)benzoyl]-5-(3-bromophenyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265466.png)


